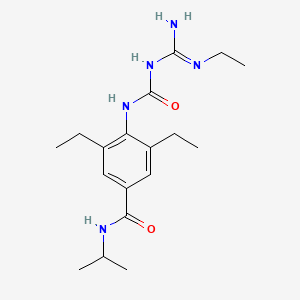

PptT-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H29N5O2 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

3,5-diethyl-4-[(N'-ethylcarbamimidoyl)carbamoylamino]-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C18H29N5O2/c1-6-12-9-14(16(24)21-11(4)5)10-13(7-2)15(12)22-18(25)23-17(19)20-8-3/h9-11H,6-8H2,1-5H3,(H,21,24)(H4,19,20,22,23,25) |

InChI Key |

YNLDPQYFFGLCQF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1NC(=O)NC(=NCC)N)CC)C(=O)NC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Phosphopantetheinyl Transferase (PptT) in Mycobacterium tuberculosis Lipid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cell envelope of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a complex and lipid-rich structure essential for the bacterium's survival, virulence, and resistance to antibiotics. The biosynthesis of many of these complex lipids is dependent on the post-translational activation of large multienzyme complexes, namely polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). This activation is catalyzed by phosphopantetheinyl transferases (PPTases). M. tuberculosis possesses two such enzymes, AcpS and PptT. This guide focuses on the critical role of PptT (Rv2794c), a 4'-phosphopantetheinyl transferase, in the synthesis of key lipids, its essentiality for bacterial viability, and its emergence as a promising target for novel anti-tuberculosis therapeutics.

Introduction: The Function of PptT in M. tuberculosis

PptT is a crucial enzyme that catalyzes the transfer of a 4'-phosphopantetheine (P-pant) moiety from coenzyme A (CoA) to a conserved serine residue within the acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of PKS and NRPS enzymes, respectively. This post-translational modification converts these enzymes from their inactive apo-form to their active holo-form, enabling them to participate in the biosynthesis of a wide array of complex lipids and secondary metabolites.

The P-pant arm, a flexible linker approximately 20 Å long, tethers the growing acyl or peptidyl chains and presents them to the various catalytic domains of the PKS and NRPS megasynthases. PptT is responsible for activating a specific subset of these enzymes, distinguishing its role from AcpS, which primarily activates the fatty acid synthase I (FAS-I) system. The substrates of PptT are involved in the biosynthesis of mycolic acids, phthiocerol dimycocerosates (PDIM), polyacyltrehaloses (PAT), sulfolipids (SL), and the siderophore mycobactin. Given the essentiality of these products for the bacterium, PptT is indispensable for the growth, survival, and persistence of M. tuberculosis both in vitro and during infection. This makes PptT a highly attractive target for the development of new anti-tuberculosis drugs.

PptT-Dependent Lipid and Siderophore Biosynthesis Pathways

PptT plays a central role in activating the enzymatic machinery responsible for producing some of the most important lipids and virulence factors in M. tuberculosis.

Mycolic Acid Biosynthesis

Mycolic acids are very long α-alkyl, β-hydroxy fatty acids that are the hallmark of the mycobacterial cell wall, providing a formidable barrier against hydrophilic drugs and host immune factors. The final condensation step in mycolic acid biosynthesis is catalyzed by the type I polyketide synthase Pks13. PptT is responsible for the phosphopantetheinylation and thereby the activation of the two acyl carrier protein (ACP) domains of Pks13, which is an essential step for mycolic acid production and, consequently, for the viability of M. tuberculosis.

Phthiocerol Dimycocerosate (PDIM) Biosynthesis

PDIMs are complex, surface-exposed lipids that play a crucial role in the virulence of M. tuberculosis, contributing to the impermeability of the cell wall and modulating the host immune response. The biosynthesis of the phthiocerol backbone of PDIM is carried out by a series of type I polyketide synthases, PpsA-E. PptT is required for the activation of these Pps enzymes, making it essential for PDIM synthesis.

Mycobactin Biosynthesis

Mycobactins are siderophores that are essential for iron acquisition by M. tuberculosis within the iron-limited environment of the host. The biosynthesis of mycobactin involves the non-ribosomal peptide synthetases (NRPS) MbtB and MbtE. PptT activates these NRPS enzymes, thereby playing a critical role in the ability of M. tuberculosis to scavenge iron, a process vital for its survival and replication.

PptT: A Novel Drug Target for Tuberculosis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the urgent development of novel therapeutics acting on new molecular targets. One such promising target is the 4'-phosphopantetheinyl transferase (PptT), an essential enzyme for the biosynthesis of key components of the mycobacterial cell wall and virulence factors. PptT catalyzes the transfer of the 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to acyl carrier protein (ACP) domains of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). This post-translational modification is critical for the activation of these enzymatic systems, which are responsible for the synthesis of mycolic acids, phthiocerol dimycocerosates (PDIMs), and mycobactin siderophores, all of which are vital for the survival, pathogenicity, and persistence of Mtb. The essentiality of PptT for Mtb growth both in vitro and in vivo, coupled with its absence in the mammalian host cytoplasm, makes it an attractive and largely unexploited target for novel anti-tuberculosis drug discovery. This technical guide provides a comprehensive overview of PptT, including its biochemical function, its role in Mtb pathogenesis, quantitative data on its inhibition, and detailed experimental protocols for studying this important enzyme.

The Role and Significance of PptT in Mycobacterium tuberculosis

Mycobacterium tuberculosis possesses two phosphopantetheinyl transferases, AcpS and PptT, which are not functionally redundant.[1] AcpS is primarily responsible for activating the fatty acid synthase-I (FAS-I) system, while PptT activates a broad range of type-I polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1] These PptT-dependent enzymes are crucial for the biosynthesis of complex lipids and virulence factors that define the pathogenicity of Mtb.

The enzymatic reaction catalyzed by PptT involves the transfer of the Ppant group from CoA to a conserved serine residue on the carrier protein (CP) domain of its substrate proteins.[2] This modification converts the inactive apo-CP into the functional holo-CP, which can then tether and transport the growing acyl chains during the biosynthesis of complex molecules.

PptT-Dependent Biosynthetic Pathways

The inhibition of PptT disrupts several critical biosynthetic pathways in M. tuberculosis, leading to bacterial cell death. These pathways include:

-

Mycolic Acid Synthesis: PptT activates Pks13, a type-I PKS that is essential for the final condensation step in the synthesis of mycolic acids, the hallmark lipid component of the mycobacterial cell wall.[3]

-

Phthiocerol Dimycocerosates (PDIM) Synthesis: PDIMs are complex lipids present in the outer membrane of Mtb that play a crucial role in virulence by masking the pathogen from the host immune system. PptT activates the PpsA-E enzymes required for PDIM biosynthesis.[4]

-

Mycobactin Siderophore Synthesis: Mtb requires iron for its survival and proliferation within the host. Mycobactins are siderophores that scavenge iron from the host environment. PptT activates the MbtB and MbtE NRPS enzymes involved in mycobactin synthesis.

The central role of PptT in these vital processes is depicted in the signaling pathway diagram below.

Quantitative Data on PptT Inhibition

A number of inhibitors targeting PptT have been identified, with the amidinourea compound AU 8918 being one of the most well-characterized. The inhibitory activity of this compound and its analogs has been quantified using various biochemical and whole-cell assays.

Table 1: In Vitro Inhibition of Mtb PptT

| Compound | BpsA Assay IC50 (µM) | Fluorescence Polarization (FP) Assay IC50 (µM) | Mtb H37Rv MIC90 (µM) | Reference |

| AU 8918 | 2.3 | 0.23 | 3.1 | |

| 2a | 84 | - | - | |

| 2b | 16 | - | - |

IC50: Half-maximal inhibitory concentration; MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms.

Table 2: Enzyme Kinetics of Mtb PptT

| Enzyme | Substrate | Apparent K_m (µM) | V_max (relative units) | k_cat (hr⁻¹) | k_cat/K_m (µM⁻¹hr⁻¹) | Reference |

| Wild-type PptT | CoA | - | - | 119 | 198 | |

| PptT (W170S mutant) | CoA | similar to WT | - | 30 | 53 | |

| Wild-type PptT + 5 µM AU 8918 | CoA | Rises slightly | Declines | - | - | |

| Wild-type PptT + 10 µM AU 8918 | CoA | Rises slightly | Declines | - | - | |

| Wild-type PptT + 20 µM AU 8918 | CoA | Rises slightly | Declines | - | - | |

| Wild-type PptT + 40 µM AU 8918 | CoA | Rises slightly | Declines | - | - | |

| Wild-type PptT + 80 µM AU 8918 | CoA | Rises slightly | Declines | - | - |

K_m: Michaelis constant; V_max: Maximum reaction velocity; k_cat: Turnover number.

Table 3: In Vivo Efficacy of PptT Inhibition

| Study System | PptT Modulation | Outcome | Finding | Reference |

| Mouse Model | Conditional knockdown of PptT | Bacterial Load (CFU) in lungs and spleen | Depletion of PptT leads to a significant reduction in bacterial replication and survival during both acute and chronic phases of infection. | |

| Mouse Model | Treatment with AU 8918 | Bacterial Load (CFU) | AU 8918 is active in a mouse model of tuberculosis and leads to a reduction in bacterial burden. |

CFU: Colony Forming Units.

Experimental Protocols for PptT Research

The validation of PptT as a drug target has been supported by the development of robust high-throughput screening (HTS) assays to identify inhibitors. Below are detailed methodologies for two key assays.

Scintillation Proximity Assay (SPA) for PptT Activity

This assay measures the PptT-catalyzed transfer of a radiolabeled Ppant group from [³H]CoA to a biotinylated ACP substrate.

Workflow Diagram:

Detailed Protocol:

-

Reaction Setup: In a 96-well microplate, prepare a 10 µL reaction mixture containing:

-

4 µM biotinylated ACP substrate

-

4 µM Coenzyme A (with a [³H]CoA to CoA ratio of 1:1)

-

80 nM PptT enzyme

-

Test compound at desired concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop buffer.

-

Add 250 µg of streptavidin-coated SPA beads resuspended in water to each well.

-

Incubate for 30 minutes at room temperature to allow binding of the biotinylated ACP to the beads.

-

-

Signal Measurement: Measure the scintillation signal using a microplate scintillation counter. The signal intensity is directly proportional to the amount of [³H]holo-ACPb produced.

Colorimetric Assay using BpsA for PptT Activity

This assay utilizes the non-ribosomal peptide synthetase BpsA, which, when activated by PptT, synthesizes a blue pigment, indigoidine, from L-glutamine.

Workflow Diagram:

Detailed Protocol:

-

Reaction Setup: In a 96-well plate, prepare a 40 µL reaction mixture containing:

-

50 mM Tris-HCl (pH 8.0)

-

0.01% (v/v) Triton-X100

-

10 mM MgCl₂

-

5 mM ATP

-

5 mM L-glutamine

-

10 µM CoA

-

Test compound at desired concentrations

-

-

Enzyme Addition: Add 10 µL of PptT enzyme mix (containing 0.4 µM PptT in 50 mM Tris-HCl, pH 8.0) to each well.

-

Initiation of Indigoidine Synthesis: Add 10 µL of 0.6 µM apo-BpsA in 50 mM Tris-HCl (pH 8.0) to each well.

-

Incubation: Shake the plate at 1000 rpm for 10 seconds and incubate at room temperature for 1 hour.

-

Signal Development and Measurement:

-

Add 200 µL of DMSO to each well to solubilize the indigoidine pigment.

-

Incubate at 37°C with shaking at 200 rpm for 30 minutes.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Logical Framework for PptT as a Drug Target

The validation of a novel drug target involves a logical progression from initial identification to preclinical evaluation. The following diagram illustrates the key steps taken to establish PptT as a viable target for anti-tuberculosis drug development.

Conclusion and Future Directions

PptT stands out as a highly promising and validated target for the development of new anti-tuberculosis drugs. Its essential role in the biosynthesis of critical cell wall components and virulence factors, combined with the availability of robust screening assays, provides a solid foundation for drug discovery efforts. The identification of potent inhibitors like AU 8918 demonstrates the druggability of PptT.

Future research should focus on:

-

Structure-based drug design: Leveraging the crystal structure of PptT to design more potent and selective inhibitors.

-

Exploration of diverse chemical scaffolds: Moving beyond the amidinourea series to identify novel classes of PptT inhibitors with improved pharmacokinetic and safety profiles.

-

Combination therapy studies: Investigating the synergistic potential of PptT inhibitors with existing anti-tuberculosis drugs to shorten treatment duration and combat drug resistance.

The continued exploration of PptT as a drug target holds significant promise for delivering a new generation of therapeutics to combat the global threat of tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo Inhibition of the Mycobacterium Tuberculosis - Evotec [evotec.com]

- 3. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opposing reactions in coenzyme A metabolism sensitize Mycobacterium tuberculosis to enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the PptT Pathway in Mycobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell envelope of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a complex and unique structure rich in unusual lipids that are crucial for the bacterium's survival, virulence, and resistance to therapeutic agents.[1][2][3] The biosynthesis of many of these critical lipids, as well as non-ribosomal peptides like siderophores, is dependent on large multi-enzyme complexes known as Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPSs). These enzymatic systems require a post-translational modification to become active, a process catalyzed by 4'-phosphopantetheinyl transferases (PPTases). In mycobacteria, one such key enzyme is the 4'-phosphopantetheinyl transferase PptT.[2][3]

PptT plays a central role in the activation of a diverse array of PKS and NRPS systems, making it indispensable for the biosynthesis of mycolic acids, complex lipids, and the iron-scavenging siderophores known as mycobactins. Given its essentiality for the in vitro growth, persistence in macrophages, and survival of Mtb during infection, PptT has emerged as a highly attractive target for the development of novel anti-tuberculosis drugs. This technical guide provides a comprehensive overview of the PptT pathway, including its mechanism of action, key substrates, and its role in mycobacterial pathogenesis. Furthermore, it details experimental protocols for studying PptT and presents quantitative data on its inhibition, offering valuable insights for researchers and drug development professionals.

The PptT-Mediated Activation Pathway

The fundamental function of PptT is to convert inactive apo-carrier proteins (acyl carrier proteins [ACPs] and peptidyl carrier proteins [PCPs]) within PKS and NRPS modules into their active holo-forms. This activation is achieved through the transfer of a 4'-phosphopantetheine (Ppant) group from a donor molecule, Coenzyme A (CoA), to a conserved serine residue on the carrier protein. This process is magnesium-dependent. The attached flexible Ppant arm, with its terminal thiol group, then serves as a covalent attachment point for the growing polyketide or polypeptide chain, facilitating its transfer between the various catalytic domains of the synthase.

Key Substrates of PptT

PptT exhibits broad substrate specificity, activating a multitude of PKS and NRPS systems involved in the biosynthesis of critical mycobacterial components:

-

Mycolic Acid Biosynthesis: PptT activates Pks13, a type I PKS that is essential for the final condensation step in mycolic acid synthesis. Mycolic acids are the major constituents of the mycobacterial outer membrane, forming a waxy barrier that contributes to impermeability and resistance to drugs.

-

Virulence-Associated Lipids: PptT is responsible for the activation of several PKSs required for the synthesis of complex lipids that play a direct role in virulence. These include:

-

Phthiocerol Dimycocerosates (PDIMs): Produced by the PpsA-E PKS system.

-

Phenolic Glycolipids (PGLs): Synthesized by the Pks15/1 PKS.

-

Polyacyltrehaloses (PATs): Produced by the PapA1-A3 PKS system.

-

Sulfolipids (SLs): Synthesized by the Pks2 PKS.

-

-

Mycobactin Siderophores: PptT activates NRPSs such as MbtB and MbtE, which are essential for the synthesis of mycobactins. These iron-chelating molecules are crucial for iron acquisition from the host environment, a process vital for bacterial survival and replication.

The central role of PptT in activating these diverse and essential biosynthetic pathways is depicted in the following signaling pathway diagram.

References

- 1. Opposing reactions in coenzyme A metabolism sensitize Mycobacterium tuberculosis to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4'-Phosphopantetheinyl transferase PptT, a new drug target required for Mycobacterium tuberculosis growth and persistence in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Strategy: Initial Studies into PptT Inhibition for Combating Mycobacterium tuberculosis

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The escalating threat of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic targets. One such promising target is the 4'-phosphopantetheinyl transferase (PptT), an essential enzyme for the biosynthesis of the unique and complex mycobacterial cell wall and the production of virulence factors. This technical guide provides a comprehensive overview of the foundational studies on PptT inhibition, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.

The Critical Role of PptT in M. tuberculosis Pathogenesis

M. tuberculosis possesses a formidable cell envelope, rich in unique lipids like mycolic acids, which is crucial for its survival, virulence, and resistance to conventional antibiotics.[1] The synthesis of these complex lipids, as well as other virulence factors such as siderophores (e.g., mycobactin), is dependent on large enzymatic complexes, namely polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][2] These enzymes are inactive in their apo-form and require post-translational modification to become functional.

This is where PptT plays an indispensable role. PptT catalyzes the transfer of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on the acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of PKS and NRPS enzymes, respectively.[3][4] This modification converts the apo-enzymes into their active holo-forms, enabling them to participate in the biosynthesis of essential cellular components. Genetic studies have confirmed that PptT is essential for the in vitro growth of M. bovis BCG and for the replication and survival of M. tuberculosis during infection in mice, solidifying its status as a validated drug target.

Below is a diagram illustrating the central role of PptT in the activation of PKS and NRPS systems.

Early PptT Inhibitors: The Amidinourea Class

Initial high-throughput screening efforts led to the discovery of the amidinourea compound, AU8918, as a potent inhibitor of Mtb growth. Subsequent studies confirmed that AU8918 exerts its bactericidal effect by directly targeting PptT. This discovery marked a significant milestone in the pursuit of PptT-targeted therapies.

Quantitative Data on PptT Inhibitors

The initial characterization of AU8918 and its analogs provided crucial quantitative data on their inhibitory potential. These findings are summarized in the table below.

| Compound | PptT IC50 (FP Assay, µM) | PptT IC50 (BpsA Assay, µM) | Mtb H37Rv MIC90 (µM) |

| AU8918 | 0.23 | 2.3 | 3.1 |

| Analog 3a | 0.71 | Not Reported | 42 |

Note: The Fluorescence Polarization (FP) assay is generally more sensitive than the BpsA-coupled assay, resulting in lower IC50 values.

Key Experimental Protocols

The study of PptT inhibition relies on a set of robust biochemical and cellular assays. The methodologies for the key experiments are detailed below.

PptT Expression and Purification

Recombinant Mtb PptT is typically expressed in E. coli as a fusion protein to enhance solubility and facilitate purification.

-

Cloning: The pptT gene from M. tuberculosis H37Rv is cloned into an expression vector, often with an N-terminal fusion tag such as Maltose Binding Protein (MBP).

-

Expression: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase, and protein expression is induced with IPTG.

-

Lysis: Cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization in a buffer containing protease inhibitors.

-

Purification: The soluble lysate is subjected to affinity chromatography corresponding to the fusion tag (e.g., amylose resin for MBP-tags). The fusion tag may then be cleaved by a specific protease, followed by further purification steps like ion-exchange and size-exclusion chromatography to obtain highly pure PptT.

Biochemical Assays for PptT Activity

Two primary in vitro assays have been instrumental in the initial studies of PptT inhibitors.

This is a colorimetric assay that indirectly measures PptT activity.

-

Principle: PptT activates the apo-form of BpsA, a non-ribosomal peptide synthetase from Streptomyces lavendulae. The resulting holo-BpsA then catalyzes the conversion of L-glutamine into the blue pigment indigoidine, the formation of which can be monitored spectrophotometrically at 590 nm.

-

Procedure:

-

The reaction mixture contains PptT, apo-BpsA, CoA, L-glutamine, ATP, and MgCl2 in a suitable buffer.

-

The reaction is initiated by the addition of CoA.

-

The rate of indigoidine formation is measured over time.

-

For inhibitor studies, various concentrations of the test compound are pre-incubated with PptT before initiating the reaction.

-

This is a direct binding assay that measures the displacement of a fluorescently labeled CoA analog from the PptT active site.

-

Principle: A fluorescently labeled CoA derivative (e.g., Bodipy-CoA) binds to PptT, resulting in a high FP signal. An inhibitor that binds to the CoA binding site will displace the fluorescent probe, leading to a decrease in the FP signal.

-

Procedure:

-

PptT is incubated with the fluorescent CoA probe in a microplate well.

-

The test compound is added at varying concentrations.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The FP is measured using a plate reader equipped with appropriate filters.

-

The general workflow for identifying PptT inhibitors using these biochemical assays is depicted below.

References

- 1. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinpathology.com [clinpathology.com]

- 3. researchgate.net [researchgate.net]

- 4. PptT in the spotlight: deciphering the mechanism of action of an essential enzyme from Mycobacterium tuberculosis - IPBS-Toulouse [ipbs.fr]

The Essential Role of Phosphopantetheinyl Transferase (PptT) in Mycobacterial Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphopantetheinyl transferase T (PptT) is a crucial enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis. It plays an indispensable role in the activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are vital for the biosynthesis of the unique and complex mycobacterial cell wall, including mycolic acids and other essential virulence factors. The essentiality of PptT for mycobacterial growth and survival, both in laboratory culture and during infection, has been robustly demonstrated through genetic studies. This central role in mycobacterial physiology positions PptT as a highly attractive target for the development of novel anti-tubercular therapeutics. This technical guide provides a comprehensive overview of the critical function of PptT, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows.

The Indispensable Function of PptT in Mycobacteria

Mycobacteria possess two primary phosphopantetheinyl transferases, AcpS and PptT, which are not functionally redundant. While AcpS is responsible for activating the fatty acid synthase I (FAS-I) system, PptT is dedicated to the post-translational modification of a diverse array of type-I PKS and NRPS. This modification involves the transfer of a 4'-phosphopantetheine (4'-PP) moiety from Coenzyme A (CoA) to a conserved serine residue within the acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of these synthetases. This process converts the inactive apo-enzymes into their active holo-forms, a prerequisite for their function in synthesizing complex lipids and secondary metabolites.

The substrates of PptT are integral to the survival and pathogenicity of M. tuberculosis. Notably, PptT activates PKS13, an enzyme essential for the final condensation step of mycolic acid biosynthesis. Mycolic acids are the hallmark of the mycobacterial cell wall, providing a formidable barrier against antibiotics and host immune responses. Furthermore, PptT activates the NRPS enzymes MbtB and MbtE, which are required for the synthesis of mycobactin, a siderophore essential for iron acquisition and virulence.[1][2]

The absolute requirement of PptT for mycobacterial viability has been unequivocally established through the generation of conditional knockout mutants. In these strains, the expression of the pptT gene is placed under the control of an inducible promoter, such as the tetracycline-regulated system.[3] The withdrawal of the inducer leads to the depletion of PptT, resulting in a halt in bacterial growth and eventual cell death.[3]

Quantitative Analysis of PptT Essentiality

The essentiality of PptT has been quantified through in vitro and ex vivo experiments using conditional mutants of M. bovis BCG and M. tuberculosis. Depletion of PptT leads to a significant reduction in bacterial viability, as measured by Colony Forming Units (CFU).

| Organism | Condition | Time Point | Log10 CFU Reduction (Compared to Induced Control) | Reference |

| M. bovis BCG | In vitro culture without ATc | 4 days | 2.87 | [3] |

| M. tuberculosis | In vitro culture without ATc | 4 days | 3.75 |

ATc: Anhydrotetracycline (inducer for the tetracycline-regulated expression system)

Signaling and Biosynthetic Pathways Involving PptT

The central role of PptT is to activate a specific subset of enzymes required for the biosynthesis of critical mycobacterial components. The following diagram illustrates the PptT-mediated signaling pathway.

Caption: PptT catalyzes the transfer of 4'-phosphopantetheine from CoA to apo-PKS and apo-NRPS, leading to their activation and the subsequent biosynthesis of essential molecules like mycolic acids and mycobactin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the essentiality of PptT.

Construction of a Tetracycline-Inducible PptT Conditional Mutant

This protocol describes the generation of a M. tuberculosis strain where pptT expression is controlled by an anhydrotetracycline (ATc)-inducible promoter.

Workflow Diagram:

Caption: A streamlined workflow for creating a PptT conditional knockout mutant in Mycobacterium tuberculosis.

Detailed Methodology:

-

Vector Construction:

-

A suicide vector (non-replicating in mycobacteria) is engineered to contain:

-

The tetracycline repressor gene (tetR) and the tetracycline operator (tetO) sequences upstream of a multiple cloning site.

-

A truncated, promoter-less version of the pptT gene is cloned downstream of the tetO sequence.

-

A selectable marker, such as a hygromycin resistance cassette.

-

-

-

Electroporation:

-

Prepare electrocompetent M. tuberculosis H37Rv cells.

-

Electroporate the constructed suicide vector into the competent cells.

-

-

Selection of Recombinants:

-

Plate the electroporated cells on Middlebrook 7H10 agar containing hygromycin and anhydrotetracycline (ATc, e.g., 50-100 ng/mL) to select for single-crossover homologous recombinants.

-

-

Genotypic Verification:

-

Confirm the correct integration of the vector at the native pptT locus via Southern blotting and PCR analysis of genomic DNA from the selected colonies.

-

In Vitro Growth Inhibition Assay

This assay is used to determine the effect of PptT depletion on the growth of the conditional mutant in liquid culture.

Methodology:

-

Inoculum Preparation:

-

Grow the PptT conditional mutant in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80, in the presence of ATc (e.g., 50 ng/mL) to mid-log phase (OD600 of 0.4-0.6).

-

-

Culture Setup:

-

Wash the cells twice with fresh medium lacking ATc.

-

Inoculate two sets of cultures with the washed cells at a starting OD600 of 0.05.

-

Set 1 (Induced): Add ATc to the medium.

-

Set 2 (Repressed): Do not add ATc to the medium.

-

-

-

Growth Monitoring:

-

Incubate the cultures at 37°C with shaking.

-

At designated time points (e.g., daily for 7 days), determine the bacterial viability by plating serial dilutions on Middlebrook 7H10 agar (with ATc for the repressed culture to allow for colony formation) and counting the Colony Forming Units (CFU) after 3-4 weeks of incubation.

-

Macrophage Infection Assay

This assay assesses the requirement of PptT for the survival and replication of M. tuberculosis within macrophages.

Methodology:

-

Macrophage Culture:

-

Culture a suitable macrophage cell line (e.g., THP-1 or J774A.1) in RPMI 1640 medium supplemented with 10% fetal bovine serum. For THP-1 cells, induce differentiation into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).

-

-

Infection:

-

Infect the macrophage monolayer with the PptT conditional mutant (pre-cultured in the presence of ATc) at a multiplicity of infection (MOI) of 1:1 to 10:1 (bacteria to macrophage).

-

Incubate for 4 hours to allow for phagocytosis.

-

-

Removal of Extracellular Bacteria:

-

Wash the cells with fresh medium and then incubate with a low concentration of gentamicin (e.g., 50 µg/mL) for 1 hour to kill extracellular bacteria.

-

-

PptT Depletion and Intracellular Growth:

-

Wash the cells again and replace the medium with fresh medium with or without ATc.

-

At various time points post-infection (e.g., 0, 2, 4, and 6 days), lyse the macrophages with a solution of 0.1% Triton X-100.

-

-

Enumeration of Intracellular Bacteria:

-

Plate serial dilutions of the cell lysates on Middlebrook 7H10 agar (with ATc) to determine the number of intracellular CFU.

-

Scintillation Proximity Assay (SPA) for PptT Activity

This high-throughput assay measures the enzymatic activity of PptT by detecting the transfer of a radiolabeled 4'-PP group to a biotinylated ACP domain.

Principle: A biotinylated ACP substrate is captured on streptavidin-coated SPA beads. When PptT transfers the 3H-labeled 4'-PP moiety from [3H]CoA to the ACP, the radioactivity is brought into close proximity to the scintillant within the bead, generating a light signal that is proportional to the enzyme activity.

Methodology:

-

Reaction Mixture Preparation:

-

In a 96-well or 384-well plate, prepare a reaction mixture containing:

-

Purified recombinant PptT enzyme.

-

Biotinylated apo-ACP domain of a PKS or NRPS.

-

[3H]Coenzyme A.

-

Reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.5).

-

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the PptT enzyme.

-

Incubate at room temperature for a defined period (e.g., 30-60 minutes).

-

-

Signal Detection:

-

Stop the reaction and add streptavidin-coated SPA beads.

-

Allow the beads to settle and capture the biotinylated ACP.

-

Measure the light emission using a scintillation counter.

-

Conclusion and Future Directions

The essentiality of PptT for the growth and survival of Mycobacterium tuberculosis is firmly established, making it a compelling target for the development of novel anti-tubercular drugs. The methodologies outlined in this guide provide a robust framework for the continued investigation of PptT and the screening for its inhibitors. Future research should focus on high-throughput screening campaigns utilizing the described enzymatic assays to identify novel chemical scaffolds that can effectively inhibit PptT activity. Furthermore, the detailed characterization of PptT inhibitors in the context of in vitro and intracellular growth models will be crucial for their progression into preclinical and clinical development. The exploration of PptT's role in the broader context of mycobacterial physiology and pathogenesis will continue to provide valuable insights into the biology of this formidable pathogen.

References

PptT-IN-1: A Technical Guide on its Impact on Mycolic Acid Biosynthesis in Mycobacterium tuberculosis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not contain specific information on a compound designated "PptT-IN-1". This technical guide is based on the well-characterized and potent PptT inhibitor, amidinourea compound 8918 (AU-8918) , which is a leading exemplar for inhibitors of this target. The information presented herein serves as a comprehensive overview of the mechanism and impact of inhibiting the phosphopantetheinyl transferase PptT, a critical enzyme in Mycobacterium tuberculosis mycolic acid biosynthesis.

Executive Summary

Mycolic acids are indispensable components of the mycobacterial cell wall, providing a crucial permeability barrier and contributing significantly to the virulence and drug resistance of Mycobacterium tuberculosis. The biosynthesis of these complex lipids is a multi-step process involving several essential enzymes, making it an attractive target for novel anti-tuberculosis drug development. One such key enzyme is the 4'-phosphopantetheinyl transferase PptT. PptT is responsible for the post-translational modification and activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are vital for the synthesis of various lipids, including mycolic acids.

Inhibition of PptT disrupts the production of essential cell wall components, leading to mycobacterial death. Amidinourea-based compounds, exemplified by AU-8918, have emerged as potent inhibitors of PptT. This guide provides an in-depth analysis of the impact of PptT inhibition by these compounds on mycolic acid biosynthesis, including their mechanism of action, quantitative data on their efficacy, and detailed experimental protocols for their characterization.

The Role of PptT in Mycolic Acid Biosynthesis

Mycolic acid synthesis is a complex pathway involving two main fatty acid synthase systems, FAS-I and FAS-II, and a final condensation step catalyzed by the polyketide synthase Pks13. For Pks13 to be active, its acyl carrier protein (ACP) domains must be post-translationally modified by the transfer of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA). This crucial activation step is catalyzed by the phosphopantetheinyl transferase, PptT.[1][2][3]

By transferring the Ppant arm to the apo-ACP domains of Pks13, PptT converts it to the active holo-form. The terminal thiol of the Ppant arm then serves as an anchor for the growing mero-mycolic and alpha-branch fatty acid chains, facilitating their condensation to form the mycolic acid backbone.[3][4] Therefore, PptT is a linchpin in the mycolic acid biosynthetic pathway, and its inhibition leads to a halt in the production of these essential lipids.

Mechanism of Action of PptT Inhibitors

Amidinourea compounds, such as AU-8918, act as competitive inhibitors of PptT. They are designed to mimic the structure of the co-substrate, coenzyme A, and bind to the active site of PptT. This binding event prevents the interaction of PptT with its natural substrate, CoA, thereby blocking the transfer of the 4'-phosphopantetheine group to the ACP domains of Pks13 and other PKS/NRPS enzymes. The inability to activate these enzymes leads to the cessation of mycolic acid synthesis and the production of other essential lipids, ultimately resulting in bacterial cell death.

References

- 1. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Characterization of PptT Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: PptT as a Novel Target for Tuberculosis Therapy

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex lipid-rich cell envelope that is crucial for its survival, pathogenesis, and resistance to conventional antibiotics.[1] The synthesis of many of these essential lipids, including mycolic acids and other virulence factors like phthiocerol dimycocerosates (DIM), polyacyltrehaloses (PAT), and sulfolipids (SL), depends on the activity of large multi-domain enzymes such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[2]

These enzymes are synthesized as inactive apo-proteins and require a critical post-translational modification to become functional. This activation is catalyzed by 4′-phosphopantetheinyl transferases (PPTases), which transfer the 4′-phosphopantetheine (Ppt) moiety from Coenzyme A (CoA) to a conserved serine residue on the acyl or peptidyl carrier protein (ACP or PCP) domains of PKS and NRPS enzymes.[3] Mtb has two primary PPTases, AcpS and PptT.[1] PptT (encoded by rv2794c) is responsible for activating the PKS and NRPS systems involved in the biosynthesis of the aforementioned virulence lipids and the iron-scavenging siderophores known as mycobactins.[4]

Crucially, PptT has been demonstrated to be essential for the growth of Mtb in vitro and for its survival and replication during infection in mouse models. Its indispensable role in both bacterial viability and virulence makes it a highly attractive and validated target for the development of new anti-tuberculosis drugs with novel mechanisms of action.

The PptT Catalytic Pathway

The core function of PptT is the Mg²⁺-dependent transfer of the Ppt arm from CoA to the carrier protein domain of its substrate enzymes. This reaction converts the inactive apo-carrier protein into the active holo-form. The newly attached flexible Ppt arm, with its terminal thiol group, serves as a molecular swing to tether and transport the growing lipid or peptide chains between the various catalytic domains of the PKS or NRPS machinery. Inhibition of PptT disrupts this entire process, leading to a halt in the production of multiple essential cell wall components and virulence factors, ultimately resulting in bacterial death.

Caption: Figure 1: PptT catalyzes the transfer of phosphopantetheine from CoA to activate carrier proteins.

Discovery and Characterization of PptT Inhibitors

The validation of PptT as an essential enzyme has spurred efforts to identify small molecule inhibitors. High-throughput screening (HTS) campaigns have been developed to screen large compound libraries for PptT inhibitory activity. These efforts have led to the discovery of several classes of inhibitors, most notably the amidinoureas.

Key Inhibitor Class: Amidinoureas

A phenotypic screen for compounds that inhibit Mtb growth led to the identification of the amidinourea (AU) class of inhibitors, exemplified by the lead compound AU 8918 . Subsequent genetic and biochemical studies confirmed that AU 8918 exerts its bactericidal effect by directly targeting and inhibiting PptT. X-ray crystallography has revealed that AU 8918 binds within the narrow hydrophobic channel of the PptT active site that normally accommodates the pantetheine arm of CoA, with a key charge-charge interaction between the protonated amidinourea moiety and the glutamate residue E157.

Structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacological properties of the amidinourea scaffold, leading to the synthesis of various analogs.

Quantitative Data on PptT Inhibitors

The characterization of PptT inhibitors involves quantifying their potency both against the isolated enzyme (in vitro) and against whole Mtb cells. Key metrics include the half-maximal inhibitory concentration (IC₅₀) from biochemical assays and the minimum inhibitory concentration (MIC) from whole-cell growth inhibition assays.

| Inhibitor | Assay Type | IC₅₀ (µM) | MIC₉₀ (µM) vs Mtb H37Rv | Notes | Reference(s) |

| AU 8918 | BpsA Assay | 2.3 | 3.1 | Lead amidinourea compound. | |

| FP Assay | 0.23 | Fluorescence polarization assay shows higher potency. | |||

| Compound 3a | FP Assay | 0.71 | 42 | 2,6-diaminopyridine scaffold, an AU 8918 analog. | |

| Compound 5d | FP Assay | 0.16 | 13 | Analog with improved on-target activity. | |

| Raltitrexed | BpsA Assay | < 0.01 | > 50 | Potent enzyme inhibitor but poor whole-cell activity. |

Note: IC₅₀ and MIC values can vary between different assay formats and experimental conditions. FP Assay refers to Fluorescence Polarization assay; BpsA Assay is a colorimetric coupled-enzyme assay.

Experimental Protocols for PptT Inhibition Assays

Several robust assays have been developed for HTS and characterization of PptT inhibitors. The BpsA-based colorimetric assay is particularly useful as it is straightforward and avoids the use of modified or radiolabeled substrates that may not be accepted by the PptT enzyme.

BpsA-Coupled Colorimetric Assay Workflow

This assay leverages the non-ribosomal peptide synthetase BpsA, which, upon activation by PptT, catalyzes the conversion of L-glutamine into the blue pigment indigoidine. The amount of blue color produced is directly proportional to PptT activity, and inhibition is measured as a reduction in the final absorbance reading.

Caption: Figure 2: A typical high-throughput screening workflow using the BpsA colorimetric assay.

Detailed Protocol for BpsA Assay (96-well plate format)

This protocol is adapted from methodologies described in the literature.

1. Materials and Reagents:

-

Purified apo-BpsA enzyme

-

Purified Mtb PptT enzyme (use freshly thawed for each assay)

-

Coenzyme A (CoA)

-

ATP

-

L-glutamine

-

Magnesium Chloride (MgCl₂)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, with 0.01% (v/v) Triton-X 100

-

Test compounds (inhibitors) dissolved in DMSO

-

DMSO (for reaction stop and solubilization)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 590 nm

2. Assay Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds in the assay buffer. Add 30 µL of each compound dilution to the wells of a 96-well plate. Include wells for positive controls (no inhibitor, 100% activity) and negative controls (no PptT, 0% activity), adding 30 µL of buffer with the corresponding DMSO concentration.

-

PptT Addition & Pre-incubation: Add 35 µL of a solution containing 0.4 µM PptT in assay buffer to each well. Shake the plate gently and pre-incubate for 15-30 minutes at room temperature to allow inhibitors to bind to the enzyme.

-

Reaction Initiation: Prepare a reaction master mix containing assay buffer, 10 mM MgCl₂, 5 mM ATP, 5 mM L-glutamine, 10 µM CoA, and 0.6 µM apo-BpsA. Add 35 µL of this master mix to each well to initiate the reaction. The final volume will be 100 µL.

-

Incubation: Shake the plate at 1000 rpm for 10 seconds and incubate at room temperature for 1 hour.

-

Reaction Quenching and Solubilization: Add 200 µL of DMSO to each well to stop the reaction and solubilize the blue indigoidine product.

-

Signal Detection: Incubate the plate at 37°C with shaking for 30 minutes to ensure complete solubilization. Measure the absorbance at 590 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * [1 - (Abs_compound - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)]

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value for each active compound.

Conclusion and Future Directions

PptT is a well-validated, essential enzyme in Mycobacterium tuberculosis, representing a promising target for novel anti-tubercular therapeutics. The development of robust HTS assays has enabled the discovery of potent inhibitors, such as the amidinourea series. Current research focuses on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects like cardiotoxicity, which has been observed with some analogs. The continued exploration of PptT inhibitors provides a critical pathway toward developing new drugs to combat the global threat of tuberculosis.

References

- 1. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinpathology.com [clinpathology.com]

- 3. PptT in the spotlight: deciphering the mechanism of action of an essential enzyme from Mycobacterium tuberculosis - IPBS-Toulouse [ipbs.fr]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of Phosphopantetheinyl Transferases in Bacterial Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphopantetheinyl transferases (PPTases) are a superfamily of essential enzymes that catalyze the post-translational modification of carrier proteins involved in a wide array of biosynthetic pathways in bacteria. This technical guide provides an in-depth exploration of the function of PPTases in bacterial pathogens, highlighting their critical roles in both primary and secondary metabolism. By activating acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), PPTases are indispensable for the synthesis of fatty acids, as well as a diverse range of virulence factors, including polyketides, non-ribosomal peptides, and siderophores. This central role in pathogenesis positions PPTases as attractive targets for the development of novel antimicrobial agents. This document details the classification of PPTases, their biochemical mechanisms, their impact on bacterial virulence, and provides a compilation of quantitative data and detailed experimental protocols for their study.

Introduction to Phosphopantetheinyl Transferases

Phosphopantetheinyl transferases are crucial for the biological activity of several large multi-domain enzyme complexes, namely fatty acid synthases (FAS), polyketide synthases (PKSs), and non-ribosomal peptide synthetases (NRPSs)[1][2][3]. These enzymes catalyze the transfer of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on a carrier protein domain (either an ACP or PCP)[1][3]. This covalent modification converts the inactive apo-carrier protein into its active holo-form, which is essential for the initiation and elongation of fatty acid, polyketide, and non-ribosomal peptide chains. The flexible 20 Å Ppant arm acts as a swinging arm to shuttle the growing biosynthetic intermediates between the various catalytic domains of the synthase machinery.

Classification of Bacterial PPTases

Bacterial PPTases are primarily classified into two main families based on their sequence, structure, and substrate specificity: AcpS-type and Sfp-type.

-

AcpS-type (Type I): These are typically smaller proteins (around 120-140 amino acids) that function as homotrimers. AcpS-type PPTases are primarily associated with primary metabolism, specifically the activation of ACPs in the type II fatty acid synthase (FASII) pathway, which is essential for bacterial viability. Their substrate specificity is generally narrow, limited to ACPs of fatty acid synthesis.

-

Sfp-type (Type II): Named after the Sfp PPTase from Bacillus subtilis required for surfactin production, these enzymes are larger (around 220-240 amino acids) and are monomeric, though they adopt a pseudo-dimeric structure. Sfp-type PPTases exhibit broad substrate specificity and are predominantly involved in secondary metabolism, activating carrier proteins within PKS and NRPS pathways. They are often responsible for the biosynthesis of a wide range of secondary metabolites that act as virulence factors, including toxins, siderophores, and other bioactive molecules. Some bacteria, such as Pseudomonas aeruginosa, possess only a single Sfp-type PPTase that is essential for both primary and secondary metabolism.

A third, less common family of PPTases includes those that are integrated as a domain within a larger synthase enzyme, such as in some fungal fatty acid synthases.

The Central Role of PPTases in Bacterial Pathogen Virulence

The function of PPTases is intrinsically linked to the ability of many bacterial pathogens to cause disease. By enabling the synthesis of critical cellular components and virulence factors, PPTases are key players in bacterial pathogenesis.

Primary Metabolism and Bacterial Viability

The AcpS-type PPTase-dependent FASII pathway is responsible for the synthesis of fatty acids, which are essential components of bacterial cell membranes. Inhibition or deletion of the AcpS enzyme is often lethal to the bacterium, making it a promising target for broad-spectrum antibiotics. In some pathogens like Pseudomonas aeruginosa, a single Sfp-type PPTase, PcpS, is responsible for activating both fatty acid synthesis and secondary metabolite pathways, rendering it essential for growth.

Secondary Metabolism and the Production of Virulence Factors

Sfp-type PPTases are critical for the production of a vast arsenal of secondary metabolites that contribute to bacterial virulence. These include:

-

Non-ribosomal peptides (NRPs): A diverse class of molecules with various biological activities, including toxins, siderophores, and surfactants that can act as virulence factors. For example, the production of the siderophore pyoverdine in P. aeruginosa and the toxin cereulide in Bacillus cereus are dependent on Sfp-type PPTases.

-

Polyketides (PKs): Another large family of structurally diverse natural products with potent biological activities, including many antibiotics and toxins. The biosynthesis of the macrolide toxin mycolactone by Mycobacterium ulcerans is a well-known example of a PKS-derived virulence factor requiring PPTase activation.

-

Siderophores: These are high-affinity iron-chelating molecules that are crucial for bacterial survival in the iron-limited environment of the host. Pathogens secrete siderophores to scavenge iron, an essential nutrient for growth and proliferation. The biosynthesis of many siderophores, such as enterobactin in Escherichia coli and mycobactin in Mycobacterium tuberculosis, is carried out by NRPS or hybrid PKS/NRPS machinery that requires activation by an Sfp-type PPTase. The deletion of the Sfp-type PPTase gene often leads to an inability to produce siderophores and a corresponding attenuation of virulence.

dot

Caption: Workflow for an in vitro colorimetric PPTase activity assay.

Screening for PPTase Inhibitors (Fluorescence Polarization Assay)

This high-throughput assay measures the change in fluorescence polarization when a fluorescently labeled CoA analog is transferred to a carrier protein by a PPTase.

Materials:

-

Purified PPTase enzyme

-

Purified carrier protein (e.g., ACP or a synthetic peptide substrate)

-

Fluorescently labeled Coenzyme A (e.g., Rhodamine-CoA)

-

Test compounds (inhibitors)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂)

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Dispense the test compounds into the wells of the microplate.

-

Add the fluorescently labeled CoA and the carrier protein to each well.

-

Initiate the reaction by adding the PPTase enzyme.

-

Incubate the plate for a defined period.

-

Measure the fluorescence polarization. A decrease in the rate of polarization change indicates inhibition of the PPTase.

Analysis of Secondary Metabolite Production (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to detect and quantify the production of non-ribosomal peptides and polyketides in bacterial cultures.

Materials:

-

Bacterial culture (wild-type and PPTase mutant)

-

Solvent for extraction (e.g., ethyl acetate, methanol)

-

LC-MS system with a suitable column (e.g., C18)

-

Solvents for mobile phase (e.g., water with formic acid, acetonitrile with formic acid)

Procedure:

-

Grow the bacterial strains under conditions known to induce secondary metabolite production.

-

Extract the secondary metabolites from the culture supernatant or cell pellet using an appropriate organic solvent.

-

Dry the extract and resuspend it in a suitable solvent for LC-MS analysis.

-

Inject the sample into the LC-MS system.

-

Separate the compounds using a gradient of the mobile phase.

-

Detect the compounds using the mass spectrometer, often in both positive and negative ion modes.

-

Analyze the data to identify and quantify the compounds of interest by comparing the chromatograms of the wild-type and mutant strains.

dot

References

- 1. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening for Expressed Nonribosomal Peptide Synthetases and Polyketide Synthases Using LC-MS/MS-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening for Expressed Nonribosomal Peptide Synthetases and Polyketide Synthases Using LC-MS/MS-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PptT Inhibitor Screening in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is the 4'-phosphopantetheinyl transferase (PptT), an essential enzyme for Mtb survival and virulence.[1][2] PptT catalyzes the transfer of the 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to acyl carrier protein (ACP) domains of various synthases. This post-translational modification is critical for the biosynthesis of mycolic acids, complex lipids, and siderophores that are vital for the structural integrity of the mycobacterial cell wall and for iron acquisition, respectively.[1][2] Inhibition of PptT disrupts these essential pathways, leading to bacterial death, making it an attractive target for the development of new anti-tubercular drugs.

This document provides detailed protocols for the evaluation of potential PptT inhibitors against M. tuberculosis, including a whole-cell activity assay, biochemical assays for target engagement, and a cytotoxicity assay to assess selectivity.

PptT Signaling Pathway

The enzyme PptT plays a crucial role in the activation of multiple biosynthetic pathways essential for the survival and pathogenicity of M. tuberculosis. It functions by transferring the 4'-phosphopantetheine group from Coenzyme A to a conserved serine residue on the acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of several large enzyme complexes. This modification converts these enzymes from their inactive apo-form to their active holo-form. The activated enzymes are then capable of synthesizing a variety of essential molecules.

Caption: PptT-mediated activation of biosynthetic pathways in M. tuberculosis.

Experimental Workflow

The overall workflow for screening and characterizing PptT inhibitors involves a multi-step process. This process begins with a primary screen to identify compounds with whole-cell activity against M. tuberculosis. Hits from the primary screen are then subjected to secondary assays to confirm their mechanism of action by targeting PptT and to assess their toxicity against mammalian cells.

Caption: High-level workflow for PptT inhibitor screening and validation.

Experimental Protocols

Whole-Cell Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the EUCAST broth microdilution reference method for M. tuberculosis.

Objective: To determine the minimum concentration of an inhibitor that prevents the visible growth of M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth base

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment

-

Glycerol

-

Sterile 96-well U-shaped microtiter plates with lids

-

PptT inhibitor stock solution (e.g., in DMSO)

-

Sterile water with 0.05% Tween 80

-

Glass beads (2-3 mm)

-

McFarland 0.5 turbidity standard

-

Inverted mirror for reading plates

Procedure:

-

Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol according to the manufacturer's instructions.

-

Inoculum Preparation: a. Harvest M. tuberculosis colonies from a fresh culture on Löwenstein-Jensen or 7H10/7H11 agar. b. Transfer colonies to a tube containing sterile water with 0.05% Tween 80 and glass beads. c. Vortex for 1-2 minutes to create a homogenous suspension. d. Allow the suspension to settle for 30 minutes. e. Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^7 CFU/mL. f. Prepare a 1:100 dilution of the 0.5 McFarland suspension in 7H9 broth to obtain a final inoculum of approximately 1-2 x 10^5 CFU/mL.

-

Plate Preparation: a. Prepare serial two-fold dilutions of the PptT inhibitor in 7H9 broth in the microtiter plate. The final volume in each well should be 100 µL. A typical concentration range to test is 0.06 to 64 µg/mL. b. Include a drug-free growth control well (inoculum in broth only) and a sterility control well (broth only).

-

Inoculation: Add 100 µL of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 200 µL.

-

Incubation: Seal the plates in a plastic bag and incubate at 37°C.

-

Reading Results: a. Begin reading the plates on day 7 and continue on days 10, 14, and 21. b. The MIC is determined on the day that visible growth (a pellet at the bottom of the well) is observed in the drug-free growth control. c. The MIC is the lowest concentration of the inhibitor that shows no visible growth.

Biochemical Assay: PptT Inhibition (IC50)

Two common methods for determining the IC50 of PptT inhibitors are the BpsA colorimetric assay and a fluorescence polarization assay.

Principle: This assay measures the PptT-mediated activation of BpsA, a non-ribosomal peptide synthetase. Activated BpsA synthesizes a blue pigment, indigoidine, from L-glutamine. The inhibition of PptT results in a decrease in the formation of the blue pigment, which can be quantified spectrophotometrically.

Materials:

-

Purified M. tuberculosis PptT enzyme

-

Purified apo-BpsA enzyme

-

Coenzyme A (CoA)

-

L-glutamine

-

ATP

-

MgCl2

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

PptT inhibitor

-

384-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, MgCl2, ATP, L-glutamine, and apo-BpsA.

-

Add serial dilutions of the PptT inhibitor to the wells.

-

Initiate the reaction by adding a mixture of PptT and CoA.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

-

Stop the reaction (e.g., by adding a denaturing agent).

-

Measure the absorbance at a wavelength corresponding to the indigoidine pigment (e.g., 590-620 nm).

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting percent inhibition against inhibitor concentration and fitting the data to a dose-response curve.

Principle: This assay measures the binding of a fluorescently labeled CoA analog or a small molecule probe to PptT. When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger PptT enzyme, the tumbling rate slows, leading to an increase in fluorescence polarization. An inhibitor will compete with the fluorescent probe for binding to PptT, resulting in a decrease in fluorescence polarization.

Materials:

-

Purified M. tuberculosis PptT enzyme

-

Fluorescently labeled CoA analog or small molecule probe

-

Assay buffer

-

PptT inhibitor

-

Black, low-binding 384-well microtiter plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Add assay buffer, PptT enzyme, and the fluorescent probe to the wells of the microtiter plate.

-

Add serial dilutions of the PptT inhibitor.

-

Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.

-

Measure the fluorescence polarization using the plate reader.

-

Calculate the percent inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting percent inhibition against inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To assess the toxicity of the PptT inhibitor against a mammalian cell line to determine its selectivity. The MTT assay is a common method.

Materials:

-

Mammalian cell line (e.g., HepG2 human liver cancer cells or A549 human lung carcinoma cells)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

PptT inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Add serial dilutions of the PptT inhibitor to the wells and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm.

-

Data Analysis: a. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. b. Determine the CC50 (50% cytotoxic concentration) by plotting cell viability against inhibitor concentration.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in a clear and structured table for easy comparison.

| Compound ID | PptT IC50 (µM) [Biochemical Assay] | Mtb MIC (µg/mL) [Whole-Cell Assay] | Mammalian Cell CC50 (µM) [Cytotoxicity Assay] | Selectivity Index (SI) [CC50/MIC] |

| This compound | Insert Value | Insert Value | Insert Value | Calculate Value |

| AU 8918 | 2.3 (BpsA assay) | 3.1 | >50 (Vero cells) | >16 |

| Control 1 | ||||

| Control 2 |

Note: The Selectivity Index (SI) is a crucial parameter in drug development, representing the ratio of the compound's cytotoxicity to its anti-mycobacterial activity. A higher SI value is desirable, indicating greater selectivity for the bacterial target over host cells.

Conclusion

The protocols and workflows detailed in this application note provide a comprehensive framework for the identification and characterization of novel PptT inhibitors against Mycobacterium tuberculosis. By systematically evaluating compounds for their whole-cell activity, target engagement, and cytotoxicity, researchers can effectively advance promising candidates through the drug discovery pipeline. The essentiality of PptT for M. tuberculosis survival, coupled with the availability of robust screening assays, positions this enzyme as a high-value target for the development of next-generation anti-tubercular therapeutics.

References

Application Notes and Protocols for PptT-IN-1 Binding Kinetics using Fluorescence Polarization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphopantetheinyl transferases (PPTases) are essential enzymes in many bacteria, including Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. One such PPTase, PptT, plays a critical role in the activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are vital for the biosynthesis of complex lipids and virulence factors like mycolic acids.[1][2][3] The essentiality of PptT for Mtb survival makes it an attractive target for novel anti-tubercular drug development.[1][2]

PptT-IN-1 is a novel small molecule inhibitor designed to target the PptT enzyme. Understanding the binding kinetics and affinity of this inhibitor is crucial for its development as a potential therapeutic agent. Fluorescence Polarization (FP) is a robust, solution-based, and homogeneous technique ideal for studying molecular interactions in real-time. This method measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. When a small fluorescently labeled ligand (tracer) binds to a larger protein like PptT, the rotational motion of the complex slows down, resulting in an increase in the fluorescence polarization value. This principle can be effectively used to determine the binding affinity of this compound through a competitive binding assay.

These application notes provide a detailed protocol for determining the binding kinetics of this compound to the PptT enzyme using a competitive Fluorescence Polarization assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical role of PptT and the workflow of the competitive FP assay.

Data Presentation

The following tables summarize representative quantitative data obtained from a typical this compound binding kinetics experiment using a Fluorescence Polarization assay.

Table 1: Saturation Binding of Fluorescent Tracer to PptT

| Tracer Concentration (nM) | PptT Concentration (nM) | Mean Fluorescence Polarization (mP) | Standard Deviation (mP) |

|---|---|---|---|

| 1.0 | 0 | 55 | 3 |

| 1.0 | 5 | 110 | 5 |

| 1.0 | 10 | 165 | 6 |

| 1.0 | 20 | 220 | 8 |

| 1.0 | 40 | 270 | 9 |

| 1.0 | 80 | 310 | 11 |

| 1.0 | 160 | 335 | 12 |

| 1.0 | 320 | 345 | 13 |

| 1.0 | 640 | 350 | 14 |

Table 2: Competitive Binding of this compound against the Fluorescent Tracer

| This compound Concentration (nM) | Mean Fluorescence Polarization (mP) | Standard Deviation (mP) | % Inhibition |

|---|---|---|---|

| 0 | 270 | 9 | 0 |

| 0.1 | 265 | 8 | 2.3 |

| 0.5 | 250 | 10 | 9.3 |

| 1 | 225 | 7 | 20.9 |

| 5 | 160 | 6 | 51.2 |

| 10 | 115 | 5 | 72.1 |

| 50 | 70 | 4 | 93.0 |

| 100 | 60 | 3 | 97.7 |

| 500 | 56 | 3 | 99.5 |

Table 3: Summary of Binding Constants

| Parameter | Value |

|---|---|

| Tracer Kd | 25 nM |

| This compound IC50 | 5.2 nM |

| this compound Ki | 2.1 nM |

Experimental Protocols

Materials and Reagents

-

PptT Protein: Purified recombinant M. tuberculosis PptT protein.

-

Fluorescent Tracer: A fluorescently labeled small molecule known to bind PptT (e.g., a fluorescein-labeled analog of a known PptT ligand).

-

This compound: Unlabeled inhibitor compound.

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

-

Assay Plates: Black, low-volume, 384-well non-binding surface microplates.

-

Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Protocol 1: Determination of Tracer Binding Affinity (Kd)

This protocol determines the dissociation constant (Kd) of the fluorescent tracer for PptT.

-

Prepare a serial dilution of PptT protein: In the assay buffer, prepare a 2x serial dilution series of PptT, starting from a high concentration (e.g., 1.28 µM).

-

Prepare the tracer solution: Prepare a 2x working solution of the fluorescent tracer at a concentration determined by initial optimization (e.g., 2 nM).

-

Set up the assay plate:

-

Add 10 µL of each PptT dilution to triplicate wells of the 384-well plate.

-

Add 10 µL of assay buffer to wells designated as "tracer only" controls.

-

-

Initiate the binding reaction: Add 10 µL of the 2x tracer solution to all wells. The final volume will be 20 µL.

-

Incubate: Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.

-

Measure Fluorescence Polarization: Read the plate on a suitable plate reader, with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for fluorescein).

-

Data Analysis:

-

Plot the mean mP values against the concentration of PptT.

-

Fit the data to a one-site binding (hyperbola) equation using graphing software (e.g., GraphPad Prism) to determine the Kd value. The Kd is the concentration of PptT at which 50% of the tracer is bound.

-

Protocol 2: Competitive Binding Assay for this compound (IC50 and Ki Determination)

This protocol determines the concentration of this compound required to displace 50% of the bound tracer (IC50).

-

Prepare a serial dilution of this compound: In assay buffer containing DMSO (to match the solvent of the inhibitor stock), prepare a 4x serial dilution series of this compound, starting from a high concentration (e.g., 2 µM).

-

Prepare the PptT-Tracer pre-mix: Prepare a 2x solution containing PptT at a concentration equal to its Kd (determined in Protocol 1) and the fluorescent tracer at its previously determined optimal concentration (e.g., 25 nM PptT and 2 nM tracer).

-

Set up the assay plate:

-

Add 5 µL of each this compound dilution to triplicate wells.

-

Add 5 µL of assay buffer with DMSO to "no inhibitor" (maximum signal) control wells.

-

Add 15 µL of assay buffer to "tracer only" (minimum signal) control wells.

-

-

Initiate the reaction: Add 10 µL of the 2x PptT-Tracer pre-mix to all wells except the "tracer only" controls. Add 5 µL of 4x tracer to the "tracer only" wells. The final volume will be 20 µL.

-

Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure Fluorescence Polarization: Read the plate as described in Protocol 1.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the mP at a given inhibitor concentration, mP_max is the mP of the "no inhibitor" control, and mP_min is the mP of the "tracer only" control.

-

Plot the percent inhibition against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

-

Calculate the inhibitor binding constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Tracer] / Kd_tracer)) where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is its dissociation constant determined in Protocol 1.

-

Conclusion

The Fluorescence Polarization assay is a powerful and efficient method for characterizing the binding kinetics of inhibitors to the PptT enzyme. The protocols and data presented here provide a comprehensive guide for researchers to establish and perform these assays, enabling the rapid screening and characterization of potential anti-tubercular drug candidates like this compound. The quantitative data on binding affinity is essential for structure-activity relationship (SAR) studies and for optimizing lead compounds in drug discovery programs.

References

Application Notes and Protocols: In Vitro Efficacy Testing of PptT Inhibitors against M. tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction